molecular formula C19H16BrN5O2 B2970455 N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1207003-06-2

N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2970455
CAS No.: 1207003-06-2
M. Wt: 426.274
InChI Key: JLSQUILQYZWJFF-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone-triazole hybrid family, characterized by a fused triazolo[4,3-c]quinazolinone core linked to an acetamide group substituted with a 4-bromo-3-methylphenyl moiety. Quinazolinones are known for diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects . The bromo and methyl substituents likely enhance lipophilicity and target binding, while the triazole ring may influence metabolic stability and hydrogen-bonding interactions.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O2/c1-11-4-3-5-14-17(11)21-10-24-18(14)23-25(19(24)27)9-16(26)22-13-6-7-15(20)12(2)8-13/h3-8,10H,9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSQUILQYZWJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline ring system.

    Bromination and Methylation:

    Acetamide Formation: The final step involves the acylation of the triazoloquinazoline derivative with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the triazoloquinazoline core or the phenyl ring, potentially altering the compound’s biological activity.

    Substitution: The bromo group on the phenyl ring can be substituted with various nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: The compound is used to investigate various biological pathways and molecular targets, providing insights into cellular processes.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, aiming to understand its absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, leading to alterations in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research, but they may include enzymes, receptors, and other proteins critical to disease processes.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Core Modifications

  • Triazoloquinazolinone vs. Thioxo-Triazole-Quinazolinone: describes a triazole derivative with a thioxo group (5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl) attached to a quinazolinone core.
  • Bromo Substituents :
    The 4-bromo group in the target compound is analogous to 6-bromo derivatives in (e.g., 6-bromo-4-oxo-3-phenylquinazolin-2-ylsulfanyl acetamide). Halogenation often enhances binding to hydrophobic enzyme pockets, as seen in brominated anticancer agents .

Acetamide Variations

  • N-Substituted Acetamides: highlights 2-substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides. The ethylamino derivative exhibited superior anti-inflammatory activity (compared to Diclofenac), underscoring the role of acetamide substituents in modulating activity . The target compound’s 4-bromo-3-methylphenyl group may similarly enhance selectivity for inflammatory or oncogenic targets.
  • Thioacetamide vs. Acetamide: synthesizes thioacetamide derivatives (e.g., 2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)-N-substituted acetamides).

Anti-Inflammatory Potential

  • Ethylamino Acetamide (): The compound 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated anti-inflammatory activity exceeding Diclofenac, with moderate ulcerogenic risk. The target compound’s bulky bromo-methylphenyl group may reduce gastrointestinal toxicity while maintaining efficacy .

Anticancer Activity

  • Quinazolinone-TACE Inhibitors (): Quinazolinone analogues targeting TNF-α Converting Enzyme (TACE) showed activity against MDA-MB 231 breast cancer cells. The triazolo ring in the target compound may enhance TACE inhibition due to increased planarity and enzyme interaction .

Data Table: Key Structural and Functional Comparisons

Compound Name (Example) Core Structure Key Substituents Biological Activity Reference
Target Compound Triazoloquinazolinone 4-bromo-3-methylphenyl, 7-methyl Inferred anti-inflammatory/anticancer
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Quinazolinone Ethylamino, phenyl Anti-inflammatory (IC50 < Diclofenac)
2-((4-Oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)-N-substituted acetamide Quinazolinone Sulfamoylphenyl, thio Enzyme inhibition (hypothetical)
6-Bromo-2-(chloroacetamide)-3-phenylquinazolin-4-one Quinazolinone 6-bromo, chloroacetamide Cytotoxic (anticancer)

Research Implications and Gaps

  • Pharmacological Screening : Direct evaluation of the target compound’s anti-inflammatory and anticancer activity is needed, particularly against COX-2 or TACE enzymes.
  • Synthetic Optimization : Halogenation and triazole fusion steps require optimization for scalability and yield .

Biological Activity

N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a complex organic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Characteristics

The compound's structure can be broken down into key components that contribute to its biological activity:

  • Molecular Formula : C_{15}H_{15}BrN_{4}O
  • Molecular Weight : 343.21 g/mol
  • IUPAC Name : this compound

Structure

The structural complexity of this compound includes a brominated phenyl group and a quinazoline moiety, which are known to enhance biological interactions.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Quinazolines often act as inhibitors of various kinases involved in cancer progression. In particular, they may inhibit Aurora kinases and epidermal growth factor receptors (EGFR), which are critical in cell proliferation and survival pathways .
  • Case Studies :
    • A study demonstrated that similar quinazoline derivatives showed potent cytotoxicity against human cancer cell lines such as MCF-7 and K562, with IC50 values ranging from 0.39 to 0.46 µM .
    • In vitro studies indicated that compounds with similar structures inhibited tumor growth in various models, suggesting that this compound may exhibit comparable effects.

Antimicrobial Activity

Quinazolines are also recognized for their antimicrobial properties:

  • Mechanism : The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes contributes to its antimicrobial efficacy.
  • Research Findings : Studies have shown that certain quinazoline derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been noted in various studies:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
  • Evidence : Research has indicated that certain derivatives can significantly reduce TNF-alpha production in human cell lines .

Data Table: Biological Activities of Related Quinazoline Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Quinazoline AAnticancer (MCF-7)0.39
Quinazoline BAntimicrobial1.5
Quinazoline CAnti-inflammatory0.25

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